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Compound of Interest

Compound Name: 5-(Piperidin-1-yl)nicotinic acid

Cat. No.: B1366032

5-(Piperidin-1-yl)nicotinic acid is a heterocyclic compound featuring a pyridinecarboxylic acid
core substituted with a piperidine moiety. As a nicotinic acid derivative, it holds potential interest
for researchers in medicinal chemistry and drug development, given the diverse biological
activities of this class of compounds. The precise and reliable analytical characterization of
such molecules is a cornerstone of scientific rigor and a prerequisite for any further
investigation, from early-stage discovery to quality control in manufacturing.

This document serves as a comprehensive guide for the analytical characterization of 5-
(Piperidin-1-yl)nicotinic acid. It is designed for researchers, analytical scientists, and quality
control professionals who require robust, validated methods for assessing the identity, purity,
and quality of this compound. We move beyond simple procedural lists to explain the scientific
rationale behind methodological choices, ensuring that the protocols are not only followed but
also understood. The methods described herein are grounded in established principles of
chromatography and spectroscopy and adhere to the validation framework outlined by the
International Council for Harmonisation (ICH).[1][2]

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to
developing effective analytical methods. These properties dictate choices regarding solvents,
chromatographic conditions, and detection techniques.
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Property

Value

Rationale and Analytical
Implication

Chemical Formula

C11H14N202

Defines the elemental

composition.

Molecular Weight

206.24 g/mol

Essential for mass
spectrometry, determining the
mass-to-charge ratio (m/z) of

the molecular ion.[3][4]

Structure

A pyridine ring substituted at
C3 with a carboxylic acid and

at C5 with a piperidine ring.

The structure contains both an
acidic (carboxylic acid) and a
basic (piperidine nitrogen)
functional group, making it
zwitterionic. This is critical for
selecting pH in
chromatographic separations.
The aromatic pyridine ring
provides a chromophore for
UV detection.

pKa

(Predicted) ~3-4 for the
carboxylic acid; ~9-10 for the

piperidinium ion.

The dual pKa values mean the
compound's net charge is
highly pH-dependent. For
reproducible reversed-phase
HPLC, the mobile phase pH
must be buffered at least 2
units away from the pKa of the
analyte to ensure a single ionic

form and prevent peak tailing.

UV Absorbance

(Predicted) Amax ~260-280 nm

The pyridine ring system
allows for detection by UV
spectrophotometry, a common
and robust detection method
for HPLC.[5]
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Part 1: Purity and Assay by High-Performance
Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity and
performing the assay of pharmaceutical compounds. The method separates the analyte from
impurities based on their differential partitioning between a nonpolar stationary phase and a
polar mobile phase.[6][7][8]

Causality Behind Experimental Choices

o Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong
hydrophobic retention, which is suitable for retaining the aromatic pyridine core of the
analyte.

o Mobile Phase: A buffered mobile phase is non-negotiable. The presence of both acidic and
basic functional groups necessitates pH control to ensure consistent ionization and,
therefore, reproducible retention times and symmetrical peak shapes. A formic acid buffer at
a pH of ~3.0 will protonate the piperidine nitrogen (making it positively charged) and keep the
carboxylic acid largely protonated (neutral), leading to good retention on the C18 column.
Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A
gradient elution is employed to ensure that impurities with a wide range of polarities can be
eluted and resolved effectively within a reasonable runtime.

» Detection: UV detection is selected based on the presence of the pyridine chromophore. A
wavelength of 265 nm is a typical starting point for nicotinic acid derivatives, but this should
be confirmed by running a UV scan of the analyte.

Experimental Workflow: HPLC Purity Analysis
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Caption: Workflow for HPLC Purity and Assay Analysis.
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Detailed HPLC Protocol

1. Materials and Reagents:

e 5-(Piperidin-1-yl)nicotinic acid reference standard
o Acetonitrile (HPLC grade)

e Formic acid (LC-MS grade)

e Deionized water (18.2 MQ-cm)

2. Chromatographic Conditions:

Parameter Recommended Setting

Column C18, 4.6 x 150 mm, 3.5 um particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water

Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile

5% B to 95% B over 15 min; hold at 95% B for 3

Gradient min; return to 5% B over 1 min; hold at 5% B for
6 min

Flow Rate 1.0 mL/min

Column Temperature 30°C

Injection Volume 5pL

UV Detector 265 nm

Diluent Acetonitrile/Water (50:50, v/v)

3. Standard and Sample Preparation:

» Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard
into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

o Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution.
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4. System Suitability (Self-Validation): Before sample analysis, the system's performance must
be verified. This ensures the trustworthiness of the results.[8][9] Inject the standard solution five
times and evaluate the following parameters.

Parameter Acceptance Criteria Purpose
Tailing Factor (T) 08<T<15 Ensures peak symmetry.
Theoretical Plates (N) > 2000 Measures column efficiency.

Demonstrates injection
%RSD of Peak Area <2.0% o
precision.[10]

5. Analysis and Calculation:
 Inject the diluent (as a blank), followed by the standard and sample solutions.

o For purity, use area percent normalization, assuming all impurities have a similar response
factor.

o % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Part 2: Identity Confirmation by LC-Mass
Spectrometry (LC-MS)

LC-MS is a powerful technique that confirms the identity of a compound by providing its
molecular weight. Tandem MS (MS/MS) further provides structural information through
controlled fragmentation.[11][12]

Causality Behind Experimental Choices

« lonization: Electrospray lonization (ESI) is the method of choice for polar, non-volatile
molecules like 5-(Piperidin-1-yl)nicotinic acid. Given the basic piperidine nitrogen, positive
ion mode is selected as it will readily accept a proton to form the protonated molecule,
[M+H]*.

e Analysis: A full scan (MS1) is used to find the [M+H]* ion. A subsequent product ion scan
(MS/MS) of this precursor ion will generate a characteristic fragmentation pattern, or
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"fingerprint,” that is unique to the molecule's structure. This fragmentation is induced by
collision with an inert gas (e.g., nitrogen or argon).

Predicted Fragmentation Pathway

[M+H]*
m/z 207.11

-44 Dar 85 Da

Fragment A Fragment B Fragment C
m/z 84.08

(Piperidine ring fragment)

m/z 163.09 m/z 122.06
(Loss of CO2) (Piperidine loss)

Click to download full resolution via product page

Caption: Predicted ESI-MS/MS fragmentation for 5-(Piperidin-1-yl)nicotinic acid.

Detailed LC-MS Protocol

1. LC Conditions:

¢ Use the same HPLC method as described above. The flow can be split post-column if
necessary, though modern ESI sources can handle 1.0 mL/min. Using formic acid as a
mobile phase modifier is ideal as it is volatile and compatible with MS.

2. MS Conditions:
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Parameter

Recommended Setting

lonization Source

Electrospray lonization (ESI)

Polarity Positive
Capillary Voltage 3.5kv
Drying Gas Temp. 325°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi

Scan Mode (MS1)

Full Scan, m/z 50-500

Scan Mode (MS/MS)

Product lon Scan of m/z 207.1

Collision Energy

Ramped (e.g., 10-40 eV) to observe multiple

fragments

3. Expected Results:

lon Calculated m/z Description
[M+H]* 207.1077 Protonated molecular ion
Loss of water from carboxylic
[M+H - H20]* 189.10 ,
acid
[M+H - CO2]* 163.11 Loss of carbon dioxide
o Cleavage of the C-N bond to
Pyridine fragment 122.04 L
piperidine
Piperidine fragment 86.09 Protonated piperidine

4. Data Analysis:

e Confirm the presence of the [M+H]* ion in the MS1 scan with an accuracy of +5 ppm if using

a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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o Compare the observed fragment ions in the MS/MS spectrum to the predicted fragmentation
pattern to confirm the compound's structure.[13][14]

Part 3: Structural Confirmation by NMR
Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural
information, confirming the connectivity of atoms within a molecule. *H NMR is particularly
useful for identifying the number and environment of protons.

Predicted *H NMR Spectrum

The spectrum of 5-(Piperidin-1-yl)nicotinic acid is expected to show distinct signals for the
aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The
chemical shifts for nicotinic acid itself provide a useful reference.[15][16][17]
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Proton Predicted o

. Multiplicity Integration Rationale
Position (ppm)

Ortho to the

electron-
Pyridine H2 ~8.8-9.0 d (doublet) 1H withdrawing

COOH and the

nitrogen atom.

Ortho to the
o dd (doublet of nitrogen atom
Pyridine H6 ~8.2-8.4 1H
doublets) and meta to the

COOH.

) Meta to both the
t (triplet) or m

Pyridine H4 ~7.5-7.7 ] 1H nitrogen and
(multiplet)
COOH.

Adjacent to the
Piperidine a-CHz2  ~3.2-3.4 t (triplet) 4H electron-donating
nitrogen.

Aliphatic protons
~1.6-1.8 m (multiplet) 6H further from the

nitrogen.

Piperidine 3,y-
CH:

Detailed NMR Protocol

1. Sample Preparation:

Accurately weigh 5-10 mg of the sample into an NMR tube.

Add ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-de (DMSO-ds) or Methanol-
d4 (CDsOD). DMSO-ds is often preferred as it will not exchange with the carboxylic acid
proton.

2. Instrument Parameters (400 MHz Spectrometer):

Experiment: *H (Proton)
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e Number of Scans: 16-64 (depending on concentration)

e Acquisition Time: ~3 seconds

o Relaxation Delay: 2 seconds

e Pulse Angle: 30-45 degrees

3. Data Analysis:

e Process the Free Induction Decay (FID) with Fourier transformation.

» Reference the spectrum (e.g., to the residual DMSO peak at 2.50 ppm).

 Integrate the peaks and assign them to the corresponding protons based on their chemical
shift, multiplicity, and integration value.

o Confirm that the observed spectrum is consistent with the proposed structure of 5-
(Piperidin-1-yl)nicotinic acid.

Method Validation Principles

While full validation is beyond the scope of this note, any analytical method intended for routine
use must be validated according to ICH Q2(R2) guidelines.[18][19] This process demonstrates
that the method is fit for its intended purpose. Key parameters to evaluate include:

o Specificity: The ability to assess the analyte in the presence of components that may be
expected to be present (impurities, degradation products).

 Linearity: The ability to obtain test results which are directly proportional to the concentration
of the analyte.[10]

e Range: The interval between the upper and lower concentration of the analyte for which the
method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

[2]

o Accuracy: The closeness of test results to the true value.
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e Precision: The degree of agreement among individual test results when the procedure is
applied repeatedly to multiple samplings of a homogeneous sample.

» Robustness: A measure of the method's capacity to remain unaffected by small, deliberate
variations in method parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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